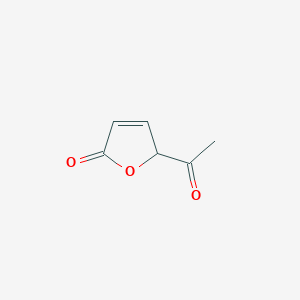
5-Acetylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetylfuran-2(5H)-one is an organic compound belonging to the furan family It is characterized by a furan ring with an acetyl group at the 5-position and a lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylfuran-2(5H)-one can be achieved through several methods. One common approach involves the Diels-Alder reaction of furfural derivatives with maleimides . This reaction typically proceeds under mild conditions and does not require a catalyst, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound often involves the use of renewable resources such as furfural, which is derived from agricultural waste. The process includes the catalytic conversion of furfural to the desired compound using various catalysts and reaction conditions optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Acetylfuran-2(5H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Acetylfuran-2(5H)-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-Acetylfuran-2(5H)-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the acetyl and lactone groups, which can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Acetylfuran: Similar in structure but lacks the lactone ring.
Furfural: A precursor in the synthesis of 5-Acetylfuran-2(5H)-one.
5-Hydroxymethylfurfural: Another furan derivative with different functional groups.
Uniqueness
This compound is unique due to its combination of an acetyl group and a lactone ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
61892-53-3 |
|---|---|
Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
2-acetyl-2H-furan-5-one |
InChI |
InChI=1S/C6H6O3/c1-4(7)5-2-3-6(8)9-5/h2-3,5H,1H3 |
InChI Key |
NGLMXYUFVVFZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C=CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















